molecular formula C10H11F3N2O2 B6644339 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea

1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B6644339
M. Wt: 248.20 g/mol
InChI Key: PAIYUFPMIQGAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . This compound exhibits unique properties due to the presence of both hydroxymethyl and trifluoroethyl groups, making it valuable for various scientific research applications.

Preparation Methods

The synthesis of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of 4-(hydroxymethyl)aniline with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its pharmacological properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its targets. The hydroxymethyl group can form hydrogen bonds with active sites, contributing to the compound’s binding affinity and specificity .

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)6-14-9(17)15-8-3-1-7(5-16)2-4-8/h1-4,16H,5-6H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIYUFPMIQGAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.